molecular formula C15H14N8 B2975463 6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2198742-16-2

6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile

Cat. No.: B2975463
CAS No.: 2198742-16-2
M. Wt: 306.333
InChI Key: YFHYOLCZUIWKNV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, an amino group, and a pyridine ring with a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine and azetidine rings would give the molecule a certain degree of rigidity, while the other functional groups could potentially participate in various types of intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity. Again, without specific information on this compound, it’s difficult to predict these properties .

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including compounds structurally related to 6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile, have been prepared and analyzed. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, showing moderate to good binding energies, indicating potential for various biochemical interactions. Additionally, these compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in medical and pharmaceutical research (Flefel et al., 2018).

Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Research has demonstrated the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, a structurally related class of compounds. This synthesis involves the reaction of similar aminonitriles with triethyl orthoesters, indicating the chemical versatility and potential for creating a variety of biologically active compounds (Khashi et al., 2015).

Chemical Transformations Under Nucleophilic Conditions

Studies on chemical transformations of similar carbonitriles under nucleophilic conditions have been conducted, leading to the synthesis of diverse heterocyclic systems. This research is significant for understanding the chemical reactivity and potential applications of such compounds in creating novel therapeutic agents (Ibrahim & El-Gohary, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s impossible to predict its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

6-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8/c1-21(13-3-2-11(6-16)7-17-13)12-8-22(9-12)15-5-4-14-19-18-10-23(14)20-15/h2-5,7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYOLCZUIWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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